molecular formula C12H13NO2 B096610 N-(furan-2-ylmethyl)-4-methoxyaniline CAS No. 17377-97-8

N-(furan-2-ylmethyl)-4-methoxyaniline

Cat. No.: B096610
CAS No.: 17377-97-8
M. Wt: 203.24 g/mol
InChI Key: XOLWFGQYSFKMFU-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a furan ring attached to a methylene group, which is further connected to a 4-methoxyaniline moiety

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of “N-(furan-2-ylmethyl)-4-methoxyaniline” would depend on its specific application. For example, if it’s used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards of “N-(furan-2-ylmethyl)-4-methoxyaniline” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on “N-(furan-2-ylmethyl)-4-methoxyaniline” could involve exploring its potential applications, such as in the development of new drugs or materials . Further studies could also focus on improving the methods for its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. One common method includes the use of microwave-assisted conditions to enhance the reaction rate and yield. The reaction is carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and solvent choice, can improve the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of a nitro group can produce the corresponding amine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-4-methoxyaniline is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a methoxyaniline moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLWFGQYSFKMFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60355301
Record name N-[(Furan-2-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17377-97-8
Record name N-[(Furan-2-yl)methyl]-4-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60355301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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